ethyl 2-amino-4,6-dimethylnicotinate
Overview
Description
Ethyl 2-amino-4,6-dimethylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to the nicotinic acid core.
Mechanism of Action
Target of Action
Ethyl 2-Amino-4,6-dimethylpyridine-3-carboxylate is a complex organic compound that has been studied for its potential biological activity . .
Mode of Action
It is known that the compound can undergo reactions to form derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These derivatives may interact with biological targets to exert their effects.
Biochemical Pathways
The compound is involved in the synthesis of 5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines . These compounds are of interest as biologically active compounds
Result of Action
It is known that the compound can be converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines , which may have biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the reaction of acetylacetone with monoiminomalonic ester hydrochloride . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Condensation Reactions: It can react with triethyl orthoformate and arylamines to form pyrido[2,3-d]pyrimidines.
Substitution Reactions: The amino group can participate in substitution reactions with different electrophiles.
Common Reagents and Conditions
Triethyl Orthoformate: Used in condensation reactions to form pyrido[2,3-d]pyrimidines.
Aryl Amines: React with the compound to form arylamides.
Major Products Formed
Pyrido[2,3-d]pyrimidines: Formed through condensation reactions.
Aryl Amides: Formed through substitution reactions.
Scientific Research Applications
Ethyl 2-amino-4,6-dimethylnicotinate has several applications in scientific research:
Organic Synthesis: Used as a starting material for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Utilized in the synthesis of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylnicotinic Acid: Shares a similar structure but lacks the ethyl ester group.
2-Amino-4,6-dimethylpyridine: Similar core structure but different functional groups.
Uniqueness
Ethyl 2-amino-4,6-dimethylnicotinate is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6(2)5-7(3)12-9(8)11/h5H,4H2,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKMEZFAPBBDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465053 | |
Record name | Ethyl 2-Amino-4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51076-39-2 | |
Record name | Ethyl 2-Amino-4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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